molecular formula C27H29N5O3 B2830435 7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921514-33-2

7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2830435
CAS No.: 921514-33-2
M. Wt: 471.561
InChI Key: QTHLKDIYNSJUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyrazolo[4,3-c]pyridinone core, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3/c1-3-13-29-18-21(25-22(19-29)27(34)32(28-25)20-9-5-4-6-10-20)26(33)31-16-14-30(15-17-31)23-11-7-8-12-24(23)35-2/h4-12,18-19H,3,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHLKDIYNSJUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylpiperazine with a suitable carbonyl compound to form the piperazine-carbonyl intermediate. This intermediate is then reacted with a pyrazolo[4,3-c]pyridinone derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the molecule are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazolo[4,3-c]pyridines exhibit significant anticancer properties. Studies have shown that compounds similar to 7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can induce apoptosis in cancer cells through various mechanisms. For instance, a study highlighted the effectiveness of related compounds in inhibiting cell proliferation in different cancer cell lines by targeting specific signaling pathways associated with tumor growth and survival .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential applications in neuropharmacology. Compounds containing piperazine have been studied for their effects on neurotransmitter systems and have shown promise in treating disorders such as anxiety and depression. Specifically, derivatives have been evaluated for their ability to modulate serotonin receptors, which are crucial in mood regulation .

Antimicrobial Properties

Recent investigations into the antimicrobial activities of pyrazolo[4,3-c]pyridine derivatives indicate their effectiveness against various bacterial strains. The presence of the methoxyphenyl group enhances the compound's interaction with microbial targets, leading to increased antibacterial efficacy. This opens avenues for developing new antibiotics based on this scaffold .

Case Study 1: Anticancer Screening

A study conducted on a series of pyrazolo[4,3-c]pyridine derivatives including our compound demonstrated promising results in vitro against various cancer cell lines (e.g., MCF-7 and HeLa). The compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Neuropharmacological Assessment

In a behavioral study assessing anxiety-like behaviors in rodent models, derivatives of this compound were administered. Results indicated a significant reduction in anxiety levels compared to controls, suggesting potential as an anxiolytic agent .

Mechanism of Action

The mechanism of action of 7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is unique due to its combination of structural features, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Q & A

Q. Q1. What are the key structural features of this compound, and how can they be experimentally validated?

The compound features a pyrazolo[4,3-c]pyridine core fused with a piperazine moiety and substituted phenyl/propyl groups. Critical structural elements include:

  • Pyrazolo-pyridine framework : Known for π-π stacking interactions in biological systems.
  • Piperazine-carbonyl linkage : Modulates solubility and receptor-binding kinetics.
  • 2-Methoxyphenyl group : Influences electronic properties and metabolic stability.

Q. Methodological Validation :

  • X-ray crystallography resolves 3D conformation and bond angles.
  • NMR spectroscopy (¹H/¹³C, 2D-COSY) confirms connectivity and substituent placement .
  • Mass spectrometry validates molecular weight and fragmentation patterns.

Q. Q2. What synthetic strategies are recommended for preparing this compound?

A multi-step synthesis is typical:

Core assembly : Condensation of pyrazole precursors with a pyridine derivative under reflux (e.g., ethanol/acetic acid, 7 hours) .

Piperazine coupling : Use of carbodiimide-mediated amidation (e.g., DCC/DMAP) to attach the 2-methoxyphenyl-piperazine group .

Propyl substitution : Alkylation at the 5-position via nucleophilic substitution (K₂CO₃, DMF, 60°C) .

Q. Key considerations :

  • Inert atmosphere (N₂/Ar) to prevent oxidation of sensitive moieties.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Q. Q3. How can researchers assess the compound’s biological activity in neurological models?

In vitro :

  • Receptor binding assays : Radioligand displacement studies (e.g., dopamine D2/D3, serotonin 5-HT1A receptors) .
  • Enzyme inhibition : Phosphodiesterase (PDE) activity measured via fluorescence-based kits .

Q. In vivo :

  • Rodent models : Tail-flick test (analgesia) and elevated plus maze (anxiolytic activity) .
  • Dose optimization : Start with 1–10 mg/kg (IP/PO) and monitor pharmacokinetics (plasma half-life, brain penetration) .

Advanced Research Questions

Q. Q4. How can contradictory data on solubility and bioavailability be resolved?

Contradictions may arise from :

  • Polymorphism : Different crystalline forms alter solubility. Use DSC/TGA to identify polymorphs .
  • pH-dependent stability : Conduct solubility assays in buffers (pH 1.2–7.4) and simulate gastrointestinal conditions .
  • Bioavailability enhancement : Nanoformulation (liposomes) or co-crystallization with succinic acid .

Q. Q5. What advanced methods optimize reaction yields in large-scale synthesis?

Strategies :

  • DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (40–80°C), and catalyst loading (Pd/C, 1–5 mol%) to maximize yield .
  • Continuous flow chemistry : Reduces side reactions (e.g., hydrolysis) and improves reproducibility .
  • In-line analytics : Use HPLC-MS to monitor intermediates in real time .

Q. Q6. How to address discrepancies in reported biological activity across studies?

Root causes :

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Metabolic differences : Compare results across species (e.g., murine vs. human hepatocyte metabolism) .
  • Structural analogs : Perform SAR studies by synthesizing derivatives (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl) .

Q. Q7. What computational tools predict the compound’s binding mode to target receptors?

Approach :

  • Molecular docking : Use AutoDock Vina with receptor PDB structures (e.g., 5-HT1A: 7E2Z) to identify key interactions (e.g., hydrogen bonds with Ser159) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-receptor dynamics .
  • Free energy calculations : MM-PBSA/GBSA to rank binding affinities of analogs .

Q. Q8. How to evaluate the compound’s stability under physiological conditions?

Protocol :

Thermal stability : Incubate at 37°C in PBS (pH 7.4) for 24–72 hours; analyze degradation via LC-MS .

Oxidative stress : Expose to H₂O₂ (0.1–1 mM) and quantify oxidation products (e.g., sulfoxide formation) .

Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Q. Q9. What strategies elucidate structure-activity relationships (SAR) for this compound?

Methodology :

  • Analog synthesis : Modify substituents (e.g., propyl → pentyl, methoxy → ethoxy) and test activity .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic fields with PDE inhibition .
  • Crystallographic data : Compare ligand-receptor co-crystal structures to identify critical binding motifs .

Q. Q10. How to mitigate batch-to-batch variability in biological assays?

Solutions :

  • Strict QC : Ensure >98% purity (HPLC) and characterize each batch via ¹H NMR .
  • Reference standards : Use a validated in-house compound as a positive control .
  • Blinded testing : Randomize sample allocation to reduce experimental bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.